molecular formula C9H20ClNO2 B1445929 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride CAS No. 1803591-92-5

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride

Cat. No. B1445929
CAS RN: 1803591-92-5
M. Wt: 209.71 g/mol
InChI Key: JIXFJIWPLNYSOL-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803591-92-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-((2,6-dimethyltetrahydro-2H-pyran-4-yl)amino)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is 1S/C9H19NO2.ClH/c1-7-5-9(10-3-4-11)6-8(2)12-7;/h7-11H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chemical Synthesis and Characterization

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used in the synthesis of bk-2C-B, a psychoactive substance. The synthesis process often involves complex reactions such as the Delépine reaction, highlighting its role in chemical synthesis and analysis (Power et al., 2015). Additionally, this compound is used in the identification of urinary metabolites in substances like 2C-B, showing its application in metabolic studies (Kanamori et al., 2002).

Crystallography and Molecular Structure

X-ray crystallography and other structural analysis techniques are utilized to study the conformations of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are related to 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride. Such studies are vital in understanding the molecular structure and properties of these compounds (Nitek et al., 2020).

Drug Synthesis and DNA Interaction

This compound plays a role in the synthesis of novel Schiff base ligands, which are then utilized in drug synthesis and DNA interaction studies. This signifies its importance in the development of new pharmaceutical compounds (Kurt et al., 2020).

Fluorescent Chemosensor Development

It's also used in the development of fluorescent chemosensors for detecting ions like Fe3+ and picric acid. These chemosensors have applications in various fields including environmental monitoring and diagnostics (Shylaja et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-7-5-9(10-3-4-11)6-8(2)12-7;/h7-11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXFJIWPLNYSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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